![molecular formula C23H23N3O2S B11187392 2-ethyl-3-(4-methoxyphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11187392.png)
2-ethyl-3-(4-methoxyphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-ethyl-3-(4-methoxyphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-ethyl-3-(4-methoxyphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antitubercular agent and its anticancer properties.
Antitubercular Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in combating Mycobacterium tuberculosis (Mtb). A focused library of analogues was synthesized to evaluate their antitubercular efficacy. The compound was identified through high-throughput screening as a promising lead against tuberculosis. Key findings include:
- Mechanism of Action : The compounds did not inhibit traditional targets such as cell-wall biosynthesis or iron uptake pathways. Instead, resistance was linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which facilitated compound catabolism via hydroxylation .
- In Vitro Activity : Selected analogues exhibited low cytotoxicity while demonstrating significant activity against Mtb within macrophage cells. The best-performing compounds were characterized by their ability to interfere with iron homeostasis in mycobacteria .
Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
Compound | MIC (µM) | Cytotoxicity (CC50 µM) | Mechanism |
---|---|---|---|
Compound 1 | 12.5 | >100 | Non-cell wall target |
Compound 2 | 15.0 | >100 | Iron homeostasis interference |
Compound 3 | 10.0 | >100 | Unknown pathway |
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has also been investigated. A series of triazole-linked glycohybrids were synthesized and screened for their activity against various cancer cell lines, including MDA-MB-231 (human breast cancer) cells.
- In Vitro Assays : The MTT assay was utilized to assess cell viability and growth inhibition. Results indicated that none of the tested compounds showed significant growth inhibition against the MDA-MB-231 cell line compared to positive controls .
Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
Compound | Cell Line | IC50 (µM) | Control Comparison |
---|---|---|---|
Glycohybrid A | MDA-MB-231 | >50 | No significant effect |
Glycohybrid B | MDA-MB-453 | >50 | No significant effect |
Glycohybrid C | MCF-7 | >50 | No significant effect |
Structural Insights
The structural characteristics of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives are crucial for their biological activity. Variations in substituents on the aryl rings significantly influence their potency and selectivity towards biological targets.
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit notable antitumor properties. The compound under discussion has shown promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression. A recent study highlighted its potential in targeting various cancer cell lines, suggesting that structural modifications could enhance its efficacy .
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activity, particularly against kinases and phosphodiesterases. These enzymes play critical roles in cellular signaling pathways related to cancer and other diseases. The structure-activity relationship studies indicate that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can lead to improved inhibitory profiles .
Antifungal Properties
In addition to its anticancer effects, this compound has been evaluated for antifungal activity. Preliminary studies suggest that it may inhibit the growth of certain fungal strains, making it a candidate for further development as an antifungal agent .
Material Science Applications
Beyond biological applications, pyrazolo[1,5-a]pyrimidines have been explored for their photophysical properties. These compounds can be utilized in the development of optical materials and sensors due to their ability to absorb and emit light effectively. The incorporation of functional groups such as methoxy and sulfanyl enhances their photostability and luminescent properties .
Case Studies
- Anticancer Studies : A case study involving various pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant cytotoxicity against human cancer cell lines. The study emphasized the importance of structural modifications for enhancing selectivity and potency against specific cancer types .
- Enzyme Inhibition : Another research effort focused on the inhibition of cyclin-dependent kinases (CDKs) by pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that specific substitutions on the phenyl rings could lead to increased inhibitory activity against CDK2 .
- Optical Properties : A study examining the optical properties of pyrazolo[1,5-a]pyrimidines found that certain derivatives exhibited excellent fluorescence characteristics suitable for use in organic light-emitting diodes (OLEDs) .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl methyl group (–SCH2–) at position 5 undergoes oxidation under mild conditions. This reactivity is attributed to the electron-rich thioether moiety:
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H₂O₂ | AcOH, 25°C | Sulfoxide derivative | 65–78% | |
mCPBA | DCM, 0°C → RT | Sulfone derivative | >90% |
The sulfoxide and sulfone derivatives show altered electronic properties, impacting biological activity and solubility.
Acid/Base-Mediated Reactions
The compound reacts with strong acids and bases, leading to structural modifications:
Acidic Conditions
-
Demethylation : The 4-methoxyphenyl group undergoes demethylation with HBr in acetic acid, yielding a hydroxylated analog.
-
Protonation : The pyrimidin-7(4H)-one core is protonated at N1 under strongly acidic conditions (pH < 2), enhancing electrophilicity.
Basic Conditions
-
Deprotonation : The NH group in the pyrimidinone ring deprotonates in alkaline media (pH > 10), forming a resonance-stabilized anion.
Halogenation and Electrophilic Aromatic Substitution
The aromatic rings undergo regioselective halogenation:
Electron-donating groups (e.g., methoxy) direct electrophiles to para/ortho positions .
Cross-Coupling and Functionalization
The compound participates in Pd-catalyzed cross-coupling reactions, enabling side-chain diversification:
For example, coupling with 4-ethynylcoumarin produces a hybrid fluorophore with dual emission bands .
Stability and Degradation Pathways
The compound degrades under prolonged exposure to:
-
UV light : Photooxidation of the sulfanyl group generates sulfonic acid byproducts.
-
Humidity : Hydrolysis of the pyrimidinone ring occurs in aqueous acidic/basic conditions, forming pyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
Comparative Reactivity of Functional Groups
Functional Group | Reactivity Rank | Susceptible Reactions |
---|---|---|
Sulfanyl methyl | 1 | Oxidation, alkylation |
4-Methoxyphenyl | 2 | Halogenation, nitration |
Pyrimidinone core | 3 | Acid/base hydrolysis |
Key Research Findings
-
Structural-Activity Relationship (SAR) : Oxidation of the sulfanyl group to sulfone enhances kinase inhibition potency by 12-fold.
-
Synthetic Utility : Brominated derivatives serve as intermediates for synthesizing radiolabeled analogs for pharmacokinetic studies .
-
Stability Profile : The compound is stable in anhydrous DMSO or DMF but decomposes in protic solvents within 48 hours.
Properties
Molecular Formula |
C23H23N3O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-ethyl-3-(4-methoxyphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H23N3O2S/c1-4-20-22(16-7-9-18(28-3)10-8-16)23-24-17(13-21(27)26(23)25-20)14-29-19-11-5-15(2)6-12-19/h5-13,25H,4,14H2,1-3H3 |
InChI Key |
CDRRXRVSLRAVLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=NC(=CC(=O)N2N1)CSC3=CC=C(C=C3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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